molecular formula C19H22N2O3S B3679491 Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate

Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate

Cat. No.: B3679491
M. Wt: 358.5 g/mol
InChI Key: UMSSGNNXQFTLEP-UHFFFAOYSA-N
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Description

Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate is a thiourea derivative characterized by a benzoate ester core substituted with a carbamothioylamino group. The thiourea moiety is further functionalized with a 2-(4-methoxyphenyl)ethyl group, which introduces aromaticity and methoxy-based electronic effects.

Properties

IUPAC Name

ethyl 4-[2-(4-methoxyphenyl)ethylcarbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-3-24-18(22)15-6-8-16(9-7-15)21-19(25)20-13-12-14-4-10-17(23-2)11-5-14/h4-11H,3,12-13H2,1-2H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSSGNNXQFTLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate typically involves a multi-step process. One common method includes the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in the substituent on the thiourea group. Below is a comparative analysis with four analogous derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Functional Groups Notable Properties/Applications
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate (Target) 2-(4-Methoxyphenyl)ethyl C₁₉H₂₁N₂O₃S 357.45* Not reported Methoxy phenyl, thiourea, benzoate ester Potential ligand for metal coordination
Ethyl 4-[(dimethylcarbamothioyl)amino]benzoate Dimethyl C₁₁H₁₄N₂O₂S 254.30 Not reported Dimethyl thiourea, benzoate ester Intermediate in synthesis pathways
Ethyl 4-[(hydrazinylcarbonothioyl)amino]benzoate (4-(4-ETHOXYCARBONYLPHENYL)-3-THIOSEMICARBAZIDE) Hydrazinyl C₁₀H₁₃N₃O₂S 239.29 135–137 Hydrazine-thiourea hybrid Metal chelation, crystal structure studies
Ethyl 4-[(butanoylcarbamothioyl)amino]benzoate Butanoyl C₁₄H₁₈N₂O₃S 294.37 Not reported Acylated thiourea, benzoate ester Polymer precursors, thermal stability

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Hydrazinyl derivatives (e.g., ) exhibit strong metal-binding capabilities due to the lone pairs on nitrogen and sulfur atoms, making them suitable for coordination chemistry . Acylated thioureas (e.g., butanoyl in ) demonstrate thermal stability, favoring applications in material science or as polymer intermediates .

Structural Influence on Reactivity :

  • Dimethyl and methoxyphenyl substituents (target and ) may alter electronic effects on the thiourea group, impacting nucleophilicity and hydrogen-bonding capacity.
  • The methoxy group in the target compound could donate electron density to the aromatic ring, modulating reactivity in electrophilic substitution reactions.

Synthetic Pathways: The target compound and analogs (e.g., ) are synthesized via nucleophilic addition of amines or hydrazines to isothiocyanate intermediates derived from ethyl 4-aminobenzoate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamothioyl}amino)benzoate

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